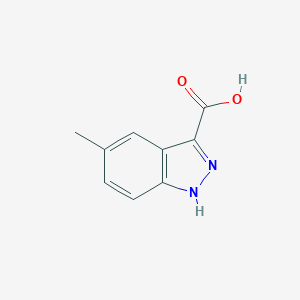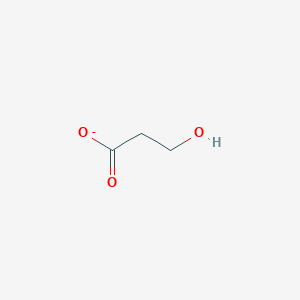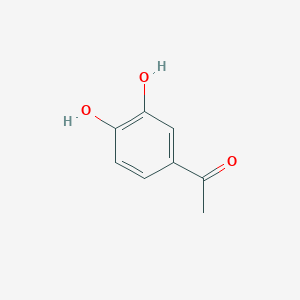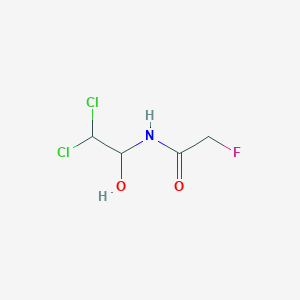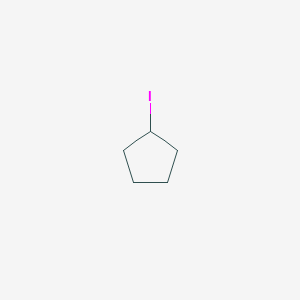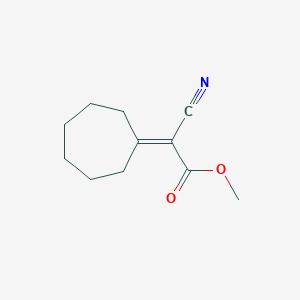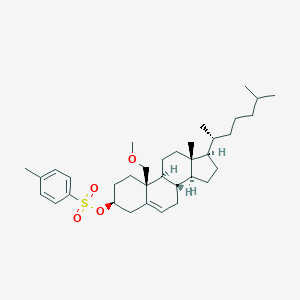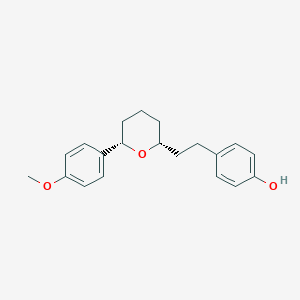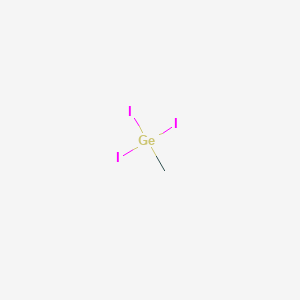
triiodo(methyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
triiodo(methyl)germane (chemical formula: CH3GeI3) is an organogermanium compound It is a derivative of germane (GeH4) where three iodine atoms replace three hydrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
triiodo(methyl)germane can be synthesized through the halogenation of methylgermane. The process typically involves the reaction of methylgermane with iodine in the presence of a catalyst or under specific conditions to ensure the substitution of hydrogen atoms with iodine atoms.
Industrial Production Methods
Industrial production of germane, triiodomethyl- often involves the electrochemical reduction of germanate anions in alkaline solutions. This method has been shown to achieve a current efficiency of 40-45% . The use of specific cathodes, such as tin or cadmium, can enhance the yield of germane.
化学反応の分析
Types of Reactions
triiodo(methyl)germane undergoes various chemical reactions, including:
Halogenation: The substitution of hydrogen atoms with halogen atoms.
Nucleophilic Substitution: The replacement of an iodine atom with a nucleophile.
Oxidation and Reduction: Changes in the oxidation state of germanium.
Common Reagents and Conditions
Common reagents used in reactions with germane, triiodomethyl- include iodine, sodium hydroxide, and various nucleophiles. The conditions for these reactions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving germane, triiodomethyl- depend on the specific reagents and conditions used. For example, the reaction with sodium hydroxide can lead to the formation of triiodomethane (iodoform) and other germanium-containing compounds .
科学的研究の応用
triiodo(methyl)germane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other germanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of semiconductors and other advanced materials.
作用機序
The mechanism of action of germane, triiodomethyl- involves its interaction with molecular targets and pathways within cells. It has been observed that germanium compounds can participate in oxidative reactions, primarily with hydrogen peroxide, without generating harmful reactive oxygen species . This property makes it a valuable compound in various applications, including its potential use in cancer therapy.
類似化合物との比較
Similar Compounds
Triiodomethane (Iodoform): A similar compound with the formula CHI3, known for its antiseptic properties.
Methylgermane: The precursor to germane, triiodomethyl-, with the formula CH3GeH3.
Germanium Tetrachloride: Another germanium compound used in the production of semiconductors.
Uniqueness
triiodo(methyl)germane is unique due to its specific substitution pattern and the presence of germanium. This combination of elements and structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in materials science and organic synthesis.
特性
CAS番号 |
1111-91-7 |
|---|---|
分子式 |
CH3GeI3 |
分子量 |
468.38 g/mol |
IUPAC名 |
triiodo(methyl)germane |
InChI |
InChI=1S/CH3GeI3/c1-2(3,4)5/h1H3 |
InChIキー |
ZDTUKPVLYIZWDN-UHFFFAOYSA-N |
SMILES |
C[Ge](I)(I)I |
正規SMILES |
C[Ge](I)(I)I |
Key on ui other cas no. |
1111-91-7 |
同義語 |
Triiodo(methyl)germane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
